molecular formula C6H7N3O B3237680 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one CAS No. 1393585-07-3

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one

Cat. No.: B3237680
CAS No.: 1393585-07-3
M. Wt: 137.14 g/mol
InChI Key: XZMVYWXGZUMIFK-UHFFFAOYSA-N
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Description

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetTropomyosin receptor kinase A (TrKA) and c-Met kinase . These kinases play crucial roles in cell growth, survival, and differentiation.

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site of the kinase . This binding prevents the kinase from phosphorylating other proteins, thereby inhibiting the signal transduction pathways that the kinase is involved in.

Biochemical Pathways

Kinases like trka and c-met are involved in several signaling pathways, including theRAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and migration.

Pharmacokinetics

One of the compounds in a similar study was reported to be easily absorbed by the gastrointestinal tract with potential bbb permeability , which could suggest good bioavailability.

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is unique due to its specific ring structure and the presence of both pyrazole and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVYWXGZUMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393585-07-3
Record name 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one (Example 47, Part B; 0.23 g, 0.54 mmol), 2-thiomethylphenylboronic acid (0.13 g, 0.76 mmol) and Bu4NBr (0.011 g) in C6H6 (20 mL) and 2N Na2CO3 (4 mL) was purged with a stream of N2 gas. Palladium tetrakis(triphenyl) phosphine (0.032 g, 0.028 mmol) was added and the mixture heated at reflux for 18 h. To the cooled reaction mixture, brine and EtOAc was added and the layers separated. The organic layer was dried (MgSO4) and evaporated then the residue was purified by silica gel chromatography (100 g of SiO2, eluted with 1:1 hexane:EtOAc) to give 0.17 g (3.2 mmol) of 1-[3-cyano-4-fluorophenyl]-3-methyl-6-[2′-thiomethyl)-[1,1′]-biphen-4-yl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one; LRMS (M+H)+: 469.0 m/z.
Name
1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one
Quantity
0.23 g
Type
reactant
Reaction Step One
[Compound]
Name
2-thiomethylphenylboronic acid
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
Palladium tetrakis(triphenyl) phosphine
Quantity
0.032 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these compounds interact with Factor Xa, and what are the downstream effects?

A: The research papers provided focus on how various 5,6-dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one derivatives bind to and inhibit Factor Xa. [, , , , , ] Factor Xa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, ultimately leading to blood clot formation. By inhibiting Factor Xa, these compounds exhibit anticoagulant activity, potentially preventing thrombosis.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed in these studies?

A: The studies showcase how modifications to the core this compound structure impact its interaction with Factor Xa. For example, substitutions at the 1, 3, and 6 positions with various aromatic rings, heterocycles, and linkers are explored. [, , , , , ] These modifications influence the binding affinity, selectivity, and potentially the pharmacokinetic properties of the compounds.

Q3: Were any specific analytical methods used to characterize these compounds and their interactions with Factor Xa?

A: While the provided abstracts don't delve into specific analytical techniques, it's highly probable that methods like X-ray crystallography were employed to determine the binding mode of these inhibitors within the active site of Factor Xa. [, , , , , ] Additionally, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) might have been used to quantify the binding affinities.

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